Journal Name:Chemistry Education Research and Practice
Journal ISSN:1109-4028
IF:3.367
Journal Website:https://pubs.rsc.org/en/journals/journalissues/rp#!recentarticles&adv
Year of Origin:0
Publisher:Ioannina University School of Medicine
Number of Articles Per Year:86
Publishing Cycle:Quarterly
OA or Not:Yes
Pharmacy students’ conceptions of theory–practice relation in the analytical chemistry laboratory – a phenomenographic study†
Chemistry Education Research and Practice ( IF 3.367 ) Pub Date : , DOI: 10.1039/D2RP00092J
In the undergraduate student laboratory teaching, one of the most common goals is developing improved conceptual understanding linking theory and practice. This study presents a phenomenographic analysis of pharmacy students’ conceptions of the theory–practice relation in the laboratory. Through semi-structured interviews with pharmacy students about laboratory teaching and learning, we find that the students conceive the laboratory experience of the theory–practice relation in three qualitatively different ways. They perceive the laboratory experience as either (i) a visual representation of the theory, (ii) acting in a multimodal setting supporting theory, or (iii) as a complementary perspective in understanding theory. Furthermore, the conceptions were context-dependent and changed over time. We discuss how these three different perspectives may affect the students’ learning outcomes and suggest how teachers can accommodate the perspectives in their teaching.
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When a machine detects student reasoning: a review of machine learning-based formative assessment of mechanistic reasoning
Chemistry Education Research and Practice ( IF 3.367 ) Pub Date : , DOI: 10.1039/D2RP00287F
In chemistry, reasoning about the underlying mechanisms of observed phenomena lies at the core of scientific practices. The process of uncovering, analyzing, and interpreting mechanisms for explanations and predictions requires a specific kind of reasoning: mechanistic reasoning. Several frameworks have already been developed that capture the aspects of mechanistic reasoning to support its formative assessment. However, evaluating mechanistic reasoning in students’ open responses is a time- and resource-intense, complex, and challenging task when performed by hand. Emerging technologies like machine learning (ML) can automate and advance the formative assessment of mechanistic reasoning. Due to its usefulness, ML has already been applied to assess mechanistic reasoning in several research projects. This review focuses on 20 studies dealing with ML in chemistry education research capturing mechanistic reasoning. We developed a six-category framework based on the evidence-centered design (ECD) approach to evaluate these studies in terms of pedagogical purpose, rubric design, construct assessment, validation approaches, prompt structure, and sample heterogeneity. Contemporary effective practices of ML-based formative assessment of mechanistic reasoning in chemistry education are emphasized to guide future projects by these practices and to overcome challenges. Ultimately, we conclude that ML has advanced replicating, automating, and scaling human scoring, while it has not yet transformed the quality of evidence drawn from formative assessments.
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How chemists handle not-knowing in reasoning about a novel problem
Chemistry Education Research and Practice ( IF 3.367 ) Pub Date : , DOI: 10.1039/D3RP00018D
The most obvious feature of expertise in chemistry is content knowledge, which defines the primary objectives of instruction. Research in chemistry education, and STEM education more broadly, has also devoted attention to students’ developing scientific practices of reasoning, investigation, and learning. In this study, we set out to investigate how expert chemists reason about an unfamiliar question. We conducted semi-structured, think-aloud interviews with fourteen chemists, all of whom found the problem novel. In this article, we focus on how the chemists handled the situation of not-knowing. We analyzed the moments when they said “I don’t know” (IDK), taking that as a clear, systematic marker of their not-knowing. The results elucidate two general dimensions of the chemists’ reasoning and experience. First, their identifying what they do not know served substantive roles in their reasoning, including to mark that they needed to search for insight or information, or to mark a boundary to the problem space. Second, IDK statements served to help the chemists manage what they experienced socially and emotionally, such as to hedge or distance themselves from ideas they considered, or to forestall their own—or the interviewer's—negative judgments. We discuss both aspects of our findings, and we consider possible implications for instruction and for further research.
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Characterizing students’ peer–peer questions: frequency, nature, responses and learning
Chemistry Education Research and Practice ( IF 3.367 ) Pub Date : , DOI: 10.1039/D2RP00146B
In group activities, students work collaboratively to accomplish specific objectives. Students have to engage and interact with each other in order to complete collaborative assignments. One way that students stay engaged is through asking questions. In the research reported here, we looked at peer-to-peer questions in the context of a collaborative activity. Specifically, we examined the frequency of questions, types of questions, types of responses elicited by student questions, whether peer question-and-answer interactions led to verbalized learning, and the disciplinary content of the questions asked by students in their groups. Our results show that there was a wide range in the frequency of questions asked across groups. The types of questions asked were broadly classified as confirmation seeking, clarification seeking, information seeking, and questions seeking understanding. Types of responses elicited included explanations (conceptual), informational, unsure, and no response. Most of the question-and-answer exchanges did not lead to verbalized learning. Some types of question-and-answer combinations were more likely to lead to verbalized learning than others. The most commonly asked disciplinary content questions sought facts and descriptions of procedures. Questions seeking conceptual understanding, which are more likely to lead to learning, were least common. Implications for instruction and research are discussed.
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Exploring students’ dominant approaches to handling epistemic uncertainty when engaging in argument from evidence†
Chemistry Education Research and Practice ( IF 3.367 ) Pub Date : , DOI: 10.1039/D3RP00035D
While uncertainty is inherent to doing science, it is often excluded from science instruction, especially postsecondary chemistry instruction. There are a variety of barriers to infusing uncertainty into the postsecondary chemistry classroom, including ensuring productive struggle with uncertainty, evaluating student engagement with uncertainty, and facilitating engagement in a way that fits within the postsecondary chemistry context. In this study, we aimed to address these difficulties by designing an argumentation task that enables the direct observation of students interacting with epistemic uncertainty. This task was administered as a written assignment to a large-enrollment, second-semester general chemistry course. Student responses were analyzed to generate a rubric that captures the varied ways students grapple with epistemic uncertainty. In accordance with previous literature, we observed students not engaging with the uncertainty (e.g., generating vague, incomprehensible arguments) and selectively engage with the uncertainty (e.g., use data selectively to avoid uncertainty). However, we also observed the qualitatively distinct approaches students utilized to productively manage epistemic uncertainty. Importantly, we believe that these ways of productively handling uncertainty translate to the kinds of scientific reasoning, personal decision making, and socioscientific reasoning that these learners will continue to engage in. Therefore, this work has implications for supporting students’ scientific argumentation by offering instructors a practical way to engage their students with uncertainty and a model to interpret and respond to their students.
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Organic chemistry students’ use of stability in mental models on acid and base strength†
Chemistry Education Research and Practice ( IF 3.367 ) Pub Date : , DOI: 10.1039/D3RP00049D
The Brønsted–Lowry acid–base model is fundamental when discussing acid and base strength in organic chemistry as many of the reactions include a competing proton transfer reaction. This model requires evaluating chemical stability via a consideration of electronic granularity. The purpose of this study is to identify students’ mental models on acid and base strength in terms of granularity and stability. Fourteen students enrolled in organic chemistry participated in this case study. Data were collected through semi-structured interviews including total case comparison tasks on stability, acidity, and basicity. Analysis of data revealed that there were four groups of students differentiated by their reasoning: (1) acid and base strength through structure without association to stability, (2) acid and base strength through electronics without association to stability, (3) acid strength associated with electronically centered stability, and (4) acid and base strength associated with electronically centered stability. This characterization can support teaching and research to promote reasoning that leads to a more consistent mental model across acid and base strength.
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The use of frameworks in chemistry education research
Chemistry Education Research and Practice ( IF 3.367 ) Pub Date : , DOI: 10.1039/D3RP00149K
Extant literature has emphasized the importance of education research being theory-based. To this end, many research articles have a distinct “theoretical framework” section describing the theoretical underpinnings that inform the research. Nevertheless, there is large variation in how explicit articles are regarding their use of frameworks in the research process. This work describes a literature review focusing on the use of frameworks (broadly defined) in chemistry education research. Our sample draws on research articles published in Chemistry Education Research and Practice and the Journal of Chemical Education from 2018 to 2021 (n = 457). The longitudinal analysis revealed general trends about the presence of frameworks in research articles over four years as well as the types of frameworks commonly used. In addition, we analyzed how frameworks were used within individual research articles published in 2021, focusing on chemistry education research articles and research articles published across biology, engineering, mathematics, and physics education research journals (n = 595). Our goal is to describe how frameworks were used to open a dialogue and inform future chemistry education research.
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Feedback Literacy: a catalyst for lifelong learning from a chemistry education perspective
Chemistry Education Research and Practice ( IF 3.367 ) Pub Date : , DOI: 10.1039/D3RP90009F
‘Feedback’ is ubiquitous in life! Most people are constantly engaged in processes of generating or receiving different forms of feedback daily, across diverse facets of our lives. Whether we are being invited to complete an online poll after some form of interaction with a service provider; or seeking affirmation through social media; or simply thinking about our own thinking, these activities involve different forms of feedback process. In this editorial, I am exploring a topic that is deeply relevant to my own values and beliefs as a teacher in how best to support student learning in chemistry through feedback processes. I share recent education research that has moved the position of feedback from one of teacher-centric information transfer to one of learner-centric active learning based on developing feedback literacy. In reflecting on this position, I recognise that chemistry education research is ideally placed to build students' capacity in feedback literacy. Our community can capture and share further empirical evidence of strategies that effectively engage students in seeking, processing and acting on feedback as part of chemistry learning.
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Contents list
Chemistry Education Research and Practice ( IF 3.367 ) Pub Date : , DOI: 10.1039/D3RP90011H
The first page of this article is displayed as the abstract.
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Chemistry Education Research and Practice ( IF 3.367 ) Pub Date : , DOI: 10.1039/D3RP90010J
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Examining relationships between chemistry anxiety, chemistry identity, and chemistry career choice in terms of gender: a comparative study using multigroup structural equation modelling
Chemistry Education Research and Practice ( IF 3.367 ) Pub Date : , DOI: 10.1039/D2RP00070A
Although there are numerous chemistry-related careers within the STEM fields, chemistry-related careers are not well regarded. High school is a critical time for developing students’ career choices. Previous studies suggest that anxiety and identity may be predictors of career choice. Therefore, the purpose of this study was to investigate the influence of high school students’ chemistry anxiety (learning anxiety and test anxiety) and chemistry identity (competence/performance beliefs, interest, external recognition, and holistic impression on identity) on chemistry career choices. Guided by the possibility of different hindrances to chemistry career choice for males and females, the study further detected gender-specific patterns of relations between variables. The results of multigroup structural equation modeling firstly showed that different constructs of chemistry identity were positive and significant predictors of chemistry career choice but varied by gender. Specifically, competence/performance beliefs and holistic impression on identity were significantly associated with females’ chemistry career choices. In contrast, interest, external recognition, and holistic impression on identity motivated males’ chemistry career choices. Secondly, the effects of chemistry learning anxiety and test anxiety on chemistry career choice were completely mediated by chemistry identity, whereas the pathways and strength of mediation differed between females and males.
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Closing the gap of organic chemistry students’ performance with an adaptive scaffold for argumentation patterns
Chemistry Education Research and Practice ( IF 3.367 ) Pub Date : , DOI: 10.1039/D2RP00016D
Building reasonable scientific arguments is a fundamental skill students need to participate in scientific discussions. In organic chemistry, students’ argumentation and reasoning skills on reaction mechanisms are described as indicators of success. However, students often experience challenges with how to structure their arguments, use scientific principles appropriately and engage in multivariate, instead of one-reason decision-making. Since every student experiences their individual challenges with a multitude of expectations, we hypothesise that students would benefit from scaffolding that is adapted to their needs. In the present study, we investigated how 64 chemistry students interacted with an adaptive scaffold that offered different ways of support based on students’ strengths and limitations with structural and conceptual aspects that are needed to build a scientific argument in organic chemistry. Based on the students’ performance in a diagnostic scaffold in which they were asked to judge the plausibility of alternative organic reaction pathways by building arguments, the students were assigned to one of four support groups that received a scaffold adapted to their respective needs. Comparing students’ performance in the diagnostic and adapted scaffolds allows us to determine quantitatively (1) to what extent the adaptive scaffold closes the gap in students’ performance and (2) whether an adaptive scaffold improves the students’ performance in their respective area of support (argumentation and/or concept knowledge). The results of this study indicate that the adaptive scaffold can adaptively advance organic chemistry students’ argumentation patterns.
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The effectiveness of education with the STEM approach in the development of entrepreneurial thinking in chemistry students
Chemistry Education Research and Practice ( IF 3.367 ) Pub Date : , DOI: 10.1039/D2RP00011C
Entrepreneurship is a teachable issue, and certain educational approaches can affect the entrepreneurial performance of learners. The purpose of this study was to investigate the effect of education with the science, technology, engineering, and mathematics (STEM) approach on the development of the entrepreneurial thinking skills of students who were studying at the Farhangian Teacher Education University. The method of the study is quasi-experimental. A total of 355 students were randomly selected as the statistical sample via multi-stage cluster sampling. The required data for the study were collected using a questionnaire, which was made by the researcher with a reliability of 0.78. Descriptive statistics and independent t-testing were used to obtain the results. The SPSS and LISREL software packages were used to analyze the data. The results showed that the STEM approach affects the general entrepreneurial characteristics, including self-confidence, thinking skills, risk-taking, leadership, creativity, and foresight. In addition, a significant relationship was observed between gender and the rate of entrepreneurial thinking development at the level of 99% confidence. There was a significant difference between male and female participants in all general characteristics of entrepreneurship, as well as in the overall entrepreneurship scale. According to the results of the study, educational institutions can provide a suitable field for developing talents and abilities of learners by choosing the most appropriate approach to teaching.
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Leveraging cognitive resources to investigate the impact of molecular orientation on students’ activation of symmetry resources
Chemistry Education Research and Practice ( IF 3.367 ) Pub Date : , DOI: 10.1039/D2RP00164K
This study investigates students’ cognitive resources for identifying symmetry elements using survey data collected from 39 inorganic chemistry students from twelve undergraduate inorganic classes at universities across the United States. We propose a framework that leverages students’ knowledge of symmetry elements as a manifold of cognitive resources that can be productive or unproductive in certain contexts. This cognitive resources framework was paired with an asset-based perspective to advance work in this area beyond a deficit-framed study of “correctness”. Herein, we present findings from a qualitative analysis of the rotation and reflection symmetry elements activated for students by four select molecules. Each molecule was presented in two different static orientations to determine the impact of orientation on students’ cognitive resource activation. Our findings suggest that the orientation of static molecular images impacts the types of resources activated for students. Additionally, this study serves as an example for how to advance assessment of this topic beyond a binary approach (i.e. correct or incorrect).
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The effect of metacognition on students’ chemistry identity: the chain mediating role of chemistry learning burnout and chemistry learning flow
Chemistry Education Research and Practice ( IF 3.367 ) Pub Date : , DOI: 10.1039/D1RP00342A
With the urgent goal of increasing student retention within science, technology, engineering, and mathematics (STEM) fields, STEM identity is highlighted as a powerful source of student persistence. Since chemistry is an important part of the STEM discipline, a growing body of research has focused on chemistry identity. However, we currently know very little about how to improve students’ chemistry identity. Therefore, the present study aimed to explore the mechanisms of metacognition, learning burnout, and learning flow in identity in the context of chemistry, further providing suggestions for the advancement of students’ chemistry identity. Based on previous studies, the current study hypothesized that chemistry learning burnout and flow would play a chain mediating role in the relationship between metacognition and chemistry identity. A sample of 594 tenth-grade students completed questionnaires for the assessment of the four main variables in this study. The results showed that (1) metacognition, chemistry learning burnout, and chemistry learning flow significantly predicted students’ chemistry identity after the effect of gender was controlled; (2) both chemistry learning burnout and chemistry learning flow played separate mediating roles in the relationship between metacognition and chemistry identity; and (3) the chain mediating effect of metacognition → chemistry learning burnout → chemistry learning flow → chemistry identity was significant. These findings imply that embedded metacognitive prompts, decreased learning burnout, and increased flow experience are vastly helpful in developing learners’ chemistry identity. Finally, we further highlight the educational implications of the findings of this study and propose lines of future research.
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Mixed-methods exploration of students’ written belonging explanations from general chemistry at a selective institution
Chemistry Education Research and Practice ( IF 3.367 ) Pub Date : , DOI: 10.1039/D2RP00166G
This exploratory, mixed-methods study examines first-year general chemistry students' written responses on a belonging survey. Responses were thematically analyzed to identify students’ sources of belonging, which may help instructors choose effective strategies for enhancing belonging during the transition into college. Qualitative analysis generated a codebook containing 21 codes from 6 categories: Course Attributes, Interest, Perceptions, Social, Student Attributes, and Value. The qualitative coding data were transformed into quantitative frequency data, allowing identification of the most frequent themes across all participants on each of four surveys: early- and late-semester General Chemistry 1 and 2. Additional analyses explored how belonging explanations varied based on student characteristics that might influence their experience of this large introductory STEM course at a selective, high-income, predominantly White institution. Unique sources of belonging were expected to emerge for groups marginalized in STEM (i.e., Black and Hispanic students, women) and groups who might feel discouraged by a selective institutional and course culture (i.e., students with no credit-bearing AP scores, low course grades, or high belonging uncertainty). Results indicate the importance of interest for all participants' course-level belonging. Students' career goals, perceptions of the course content, and social dynamics with peers also proved universally influential. Some patterns were especially pronounced for marginalized or discouraged groups, who were disproportionately likely to discuss social comparisons and interactions, self-evaluate, and describe the utility-value of the course. These groups were also less likely to express positive cognitive and affective engagement in the course. Implications for supporting student belonging throughout the course sequence are discussed.
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“Every little thing that could possibly be provided helps”: analysis of online first-year chemistry resources using the universal design for learning framework
Chemistry Education Research and Practice ( IF 3.367 ) Pub Date : , DOI: 10.1039/D1RP00171J
Rapid advancements in information and communication technologies (ICTs) have afforded numerous variations to traditional chemistry curricula where pedagogical strategies that have been employed have assumed “one-size-fits-all”. The translation of print-based instructional resources into multimodal online and digital forms enables greater accessibility, flexibility, and usability to support students in their understanding of complex chemistry concepts. To ideally offer an online learning environment that is accessible by all students to the greatest extent possible, this study employed the principles of the Universal Design for Learning (UDL) framework to analyse the design of online instructional resources for topics in first-year chemistry courses. Through application of UDL principles, students were provided with multiple means of representation of concepts, options for action and expression, and various avenues for engagement within the learning management system (LMS). This paper describes how the UDL framework was used to evaluate three separate independent Cases of tertiary first-year chemistry courses, including one university in the Philippines and two universities in Australia. Evaluation through surveys, focus groups, and individual interviews revealed students’ perceptions of the usefulness of the UDL-based features. Students cited benefit from multiple forms of content delivery, animations, interactive simulations, and video recordings because they facilitated processing of information, provided alternative ways of presenting the information, allowed for varying methods for response, navigation, and flexibility, and allowed for self-evaluation of their progress. These results suggest that applying the principles of the UDL framework in instructional design of an online environment in first-year chemistry courses can support and further enhance students’ learning irrespective of their individual contexts.
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Evaluative judgement – a practitioner's case in chemistry research projects†
Chemistry Education Research and Practice ( IF 3.367 ) Pub Date : , DOI: 10.1039/D2RP00213B
Engaging students actively in assessment, using a range of formative activities, consistently over sustained periods is a common recommendation in the assessment for learning literature. Despite this, practice still lags behind. Our case study aims to bridge the widening gap between theory and practice by illustrating the application of recent theoretical concepts in practice. The literature contains many examples and research on isolated events to engage students in assessment. Cases that explore engagement in different formative practices, over extended periods of time, are scarce and challenging for practitioners to implement in the absence of examples and evidence. Consequently, whilst adoption of theory informed practices remains limited, research also remains limited. Our case study aims to bridge the widening gap between practice and theory by elaborating a case example for practitioners. The redesign of a third year laboratory module, in which students undertake research projects, is presented. Our case illustrates how practitioners can incorporate assessment for learning principles, outlined in contemporary frameworks (evaluative judgement) considering process and a learning sequence over an entire year. The learning design of a module, before and after, is fully described to exemplify how practitioners can implement theoretical principles in practice. Students’ perception of the value of the new tasks were gathered to inform reflections for practitioners in the implementation of evaluative judgement.
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Representations of women and men in popular chemistry textbooks in the United Kingdom and Republic of Ireland
Chemistry Education Research and Practice ( IF 3.367 ) Pub Date : , DOI: 10.1039/D1RP00187F
Textbooks are an important aspect of students’ school lives and the representation of scientists in textbooks is a proxy for the representation of who can do science. This study investigated the names of scientists and other people mentioned in four commonly used textbooks in the three education systems in the UK and Republic of Ireland (England, Wales, and Northern Ireland using the A Level system; Scotland using the Curriculum for Excellence Highers system; Republic of Ireland using the Leaving Certificate system) and characterised them by gender. We found an overwhelming bias towards naming of famous men in three of the four textbooks (1 man and 0 women in the A Level textbook; 8 men and 0 women in the first, and 48 men and 2 women in the second Curriculum for Excellence textbooks, and 45 men and 1 woman in the Leaving Certificate). We subsequently analysed images and again found a dominance of images representing men in three of the four textbooks including only 4 women in a total of 68 images in the Leaving Certificate textbook. These images were analysed by role (scientist or not), and by activity according to UNESCO criteria. There was a tendency to show men in scientific and other occupational roles while women were less well represented in scientific roles and were pictured in domestic and buying activities. This work aims to raise awareness of these representations and prompt action for reform in line with UN Strategic Development goals.
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Looking for solutions: students’ use of infrared cameras in calorimetry labs
Chemistry Education Research and Practice ( IF 3.367 ) Pub Date : , DOI: 10.1039/D2RP00178K
This study adds to the growing body of research on laboratory work. The study involves four pairs of students in a university introductory calorimetry lab of which two pairs, the IR-pairs (infrared camera-pairs), were given access to infrared cameras to use however they liked during their course lab work. Two other pairs, the T-pairs (thermometer-pairs), were not given access to infrared cameras during their course lab work. The IR-pairs were video recorded when they chose to use the IR cameras and the T-pairs were video-recorded during the corresponding sequences. Additionally, all pairs participated in a modified lab after their course lab, in which the pairs had access to IR cameras and were presented with the same phenomena although with equipment modified to better accommodate for the use of IR cameras (thin plastic cups were used instead of calorimeters). Students’ practice, communication and reasoning was studied to explore how the IR cameras affect students’ activity. The results show that the access to IR cameras led to a reasoning focused on a macroscopic level of chemistry knowledge, involving heat transfer to the surrounding and measurement errors, and that the lab practice of most of the students was continuous (rather than intermittent) when they had access to IR cameras. We conclude by arguing that the access to IR cameras affects students’ conceptual and epistemological framing of the lab, i.e. that the students perceive the lab activity differently when they get access to IR cameras (both in a conceptual and epistemological sense). As an implication for teaching, we suggest that giving students access to IR cameras in a chemistry lab may be a way to introduce flexibility in the degree of openness of the lab.
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1533
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
化学4区 EDUCATION, SCIENTIFIC DISCIPLINES 学科教育3区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
39.30 28 Science Citation Index Expanded Not
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original and previously unpublished theory based supported by empirical data of generalisable character.